molecular formula C17H22N6O2 B3000877 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 505080-97-7

8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B3000877
CAS No.: 505080-97-7
M. Wt: 342.403
InChI Key: NACLZILKPSSYLW-UHFFFAOYSA-N
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Description

8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the purine ring, while reduction can lead to the formation of reduced purine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

8-(2-aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-11-4-6-12(7-5-11)10-23-13-14(20-16(23)19-9-8-18)21(2)17(25)22(3)15(13)24/h4-7H,8-10,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACLZILKPSSYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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